

Introduction to DNA-Dependent Protein Kinase (DNA-PK) as a Cancer Target

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Compound of Interest

Compound Name: DNA-PK-IN-8

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The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the cellular response to DNA damage, particularly DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage.[1][2] DNA-PK is a key component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DSBs throughout the cell cycle.[3][4] The holoenzyme consists of a large catalytic subunit (DNA-PKcs) and a DNA-targeting heterodimer of Ku70 and Ku80 proteins.[4]

In many cancers, DNA-PK is overexpressed or hyperactivated, which enhances the ability of tumor cells to repair DNA damage induced by radiation and chemotherapy, leading to treatment resistance and poor patient outcomes.[5][6][7] This reliance of cancer cells on robust DNA repair mechanisms makes DNA-PK an attractive therapeutic target.[2][8] By inhibiting DNA-PK, cancer cells can be sensitized to DNA-damaging agents, a strategy known as "synthetic lethality," potentially increasing the efficacy of standard cancer therapies.[5][9]

DNA-PK-IN-8: A Potent and Selective Inhibitor

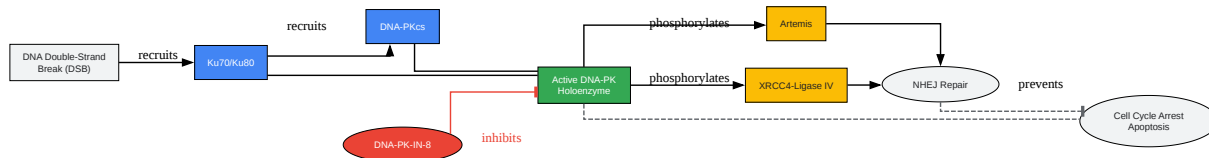
DNA-PK-IN-8 is a highly potent, selective, and orally bioavailable small molecule inhibitor of DNA-PK.[10] Developed as a potential anticancer agent, it functions by competitively blocking the ATP-binding site of the DNA-PKcs, thereby preventing the phosphorylation of downstream targets and disrupting the NHEJ repair pathway.[10][11] Its high potency and selectivity make it a valuable tool for preclinical research into the role of DNA-PK in cancer biology and as a candidate for combination therapies.[10]

Mechanism of Action and Signaling Pathway

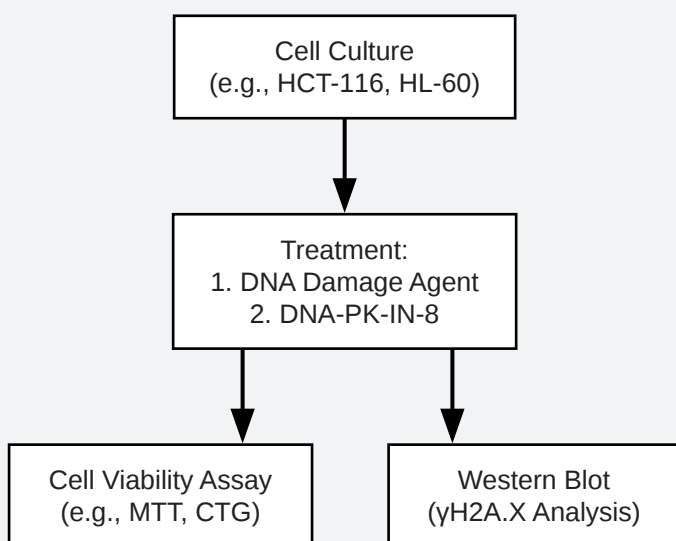
DNA-PK-IN-8 exerts its effect by inhibiting the kinase activity of the DNA-PKcs subunit. The canonical DNA-PK signaling pathway is initiated when a DNA double-strand break occurs.

- DSB Recognition: The Ku70/Ku80 heterodimer rapidly recognizes and binds to the broken DNA ends.[\[4\]](#)
- DNA-PKcs Recruitment: The Ku heterodimer recruits the DNA-PKcs catalytic subunit to the site of damage, forming the active DNA-PK holoenzyme.[\[4\]](#)[\[12\]](#)
- Kinase Activation: This assembly activates the serine/threonine kinase activity of DNA-PKcs.[\[13\]](#)
- Phosphorylation Cascade: DNA-PKcs then autophosphorylates and phosphorylates a host of downstream targets, including the nuclease Artemis and the XRCC4-DNA Ligase IV complex, to process the DNA ends and ligate them together, completing the repair.[\[2\]](#)[\[14\]](#)

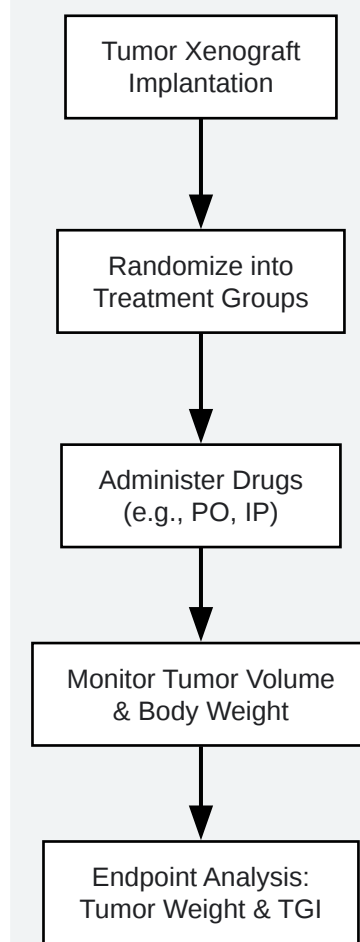
By inhibiting DNA-PKcs, **DNA-PK-IN-8** stalls this process, leading to the accumulation of unrepaired DSBs, which can trigger cell cycle arrest and apoptosis.[\[11\]](#)



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